molecular formula C15H18N4O3 B7359670 3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide

3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide

Cat. No. B7359670
M. Wt: 302.33 g/mol
InChI Key: BBWKRRGKZIVRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative that is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). It has also been shown to inhibit the replication of certain viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide in lab experiments is its potential as a lead compound in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide. One potential direction is the development of new derivatives of this compound with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of this compound in more detail. Additionally, the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases could also be explored.

Synthesis Methods

The synthesis of 3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide involves the condensation of 2-aminobenzimidazole with 3-methyl-1-(pyridin-2-yl)pyrrolidine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain the desired compound.

Scientific Research Applications

3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has been used as a lead compound in the development of new drugs for the treatment of various diseases such as cancer, viral infections, and inflammatory disorders.

properties

IUPAC Name

3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-15(13(16)21)5-6-19(8-15)12(20)9-3-4-10-11(7-9)18(2)14(22)17-10/h3-4,7H,5-6,8H2,1-2H3,(H2,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWKRRGKZIVRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C2=CC3=C(C=C2)NC(=O)N3C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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